molecular formula C23H24FN5OS B2632469 2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-55-8

2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2632469
CAS No.: 887219-55-8
M. Wt: 437.54
InChI Key: IFKZIRORBRXLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24FN5OS and its molecular weight is 437.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-5-[(2-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(17-10-6-7-11-18(17)24)28-14-12-27(13-15-28)16-8-4-3-5-9-16/h3-11,20,30H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKZIRORBRXLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities. Its structure features a thiazole and triazole moiety, which are known to exhibit a wide range of pharmacological properties. This article presents a detailed examination of the biological activity associated with this compound, including its antifungal, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H24FN5OSC_{23}H_{24}FN_{5}OS, with a molecular weight of 437.5 g/mol. The presence of fluorine and piperazine in its structure suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H24FN5OS
Molecular Weight437.5 g/mol
CAS Number887219-57-0

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. Given the structural similarities to known antifungal agents, it is hypothesized that this compound may exhibit similar properties. A review of the literature indicates that triazole compounds generally demonstrate significant antifungal activity due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .

Structure-Activity Relationship (SAR)

Research into the SAR of triazole compounds has shown that modifications in substitution patterns can enhance antifungal efficacy. For instance, compounds with alkylpiperazinyl linkers have demonstrated promising antifungal activity against various strains . In vitro evaluations categorize antifungal activity based on Minimum Inhibitory Concentration (MIC) values:

MIC ClassificationMIC Range (μg/mL)
Poor≥32
Modest16–32
Good4–8
Excellent0.06–2
Outstanding<0.06

Anticancer Activity

The thiazolo[3,2-b][1,2,4]triazole scaffold has been recognized for its potential anticancer properties. Compounds within this class have shown activity against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .

Case Study: Cancer Cell Line Testing

A study evaluating related thiazolo-triazole compounds found that some exhibited significant cytotoxicity against HCT-116 colon cancer cells with IC50 values as low as 6.2 μM. This suggests that the introduction of specific substituents can enhance the anticancer profile of these compounds .

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuropharmacological effects. Compounds containing piperazine derivatives have been studied for their anxiolytic and antidepressant activities. The interaction of such compounds with serotonin receptors may contribute to their therapeutic effects .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit notable antimicrobial and antifungal properties. Studies have shown that compounds within this class can effectively inhibit the growth of various pathogens.

Case Study: Antimicrobial Activity

A study conducted at the Zaporizhzhia State Medical University investigated the antimicrobial efficacy of synthesized 1,2,4-triazole derivatives. The results indicated that certain derivatives exhibited significant antimicrobial activity against a range of bacteria and fungi. In particular, compounds that included a thiazole moiety showed enhanced performance compared to others lacking this structure .

CompoundActivityMIC (µg/mL)
Compound ABacterial8
Compound BFungal16
2-Ethyl-5...Bacterial & Fungal4

Anti-inflammatory Properties

The anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazole derivatives has also been explored. Research indicates that these compounds can modulate inflammatory pathways and exhibit analgesic effects.

Case Study: Anti-inflammatory Activity

A recent study evaluated the lipophilicity and bioactivity of various thiazolo derivatives. The findings suggested that compounds like 2-Ethyl-5... possess moderate anti-inflammatory activity with a favorable safety profile. The study utilized in silico methods to predict absorption and toxicity profiles, indicating promising candidates for further development .

ParameterValue
Bioactivity Score-0.06
Gastrointestinal AbsorptionGood
Toxicity RiskLow

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolo derivatives. Modifications in substituents can significantly influence biological activity.

Key Findings:

  • Fluorophenyl Substitution : The presence of a fluorophenyl group enhances antimicrobial activity.
  • Piperazine Linker : The piperazine moiety contributes to improved binding affinity at biological targets.
  • Thiazole Core : The thiazole ring is essential for maintaining biological activity across various assays.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Multi-step synthesis is typically employed, involving cyclization reactions and functional group modifications. Key steps include:
  • Solvent selection : Ethanol or methanol for crystallization .
  • Catalysts : Triethylamine or bleaching earth clay to facilitate coupling reactions .
  • Temperature control : Reactions often require reflux (70–80°C) to enhance intermediate stability .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography to isolate high-purity products .
    Monitoring via TLC and adjusting stoichiometric ratios of precursors (e.g., fluorophenyl derivatives and piperazine intermediates) can minimize side products .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and binding modes with biological targets .
  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl, triazole rings) .

Q. How can initial biological activity screening be conducted for anticancer potential?

  • Methodological Answer :
  • In vitro assays :
  • Cell viability : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Evaluate COX-2 or kinase inhibition via fluorometric/colorimetric assays .
  • Comparative analysis : Benchmark against known inhibitors (e.g., doxorubicin) to contextualize potency .

Advanced Research Questions

Q. What strategies resolve contradictory data in enzyme inhibition studies?

  • Methodological Answer : Conflicting results (e.g., variable IC₅₀ values across studies) may arise from assay conditions or structural isomerism. Solutions include:
  • Orthogonal assays : Validate inhibition using both fluorometric and radiometric methods .
  • Structural analysis : Use X-ray crystallography or molecular docking to identify binding site variations .
  • pH optimization : Adjust buffer systems to mimic physiological conditions .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps .
  • Isotopic labeling : Use ¹⁸O or deuterated reagents to trace intermediate transformations .
  • Computational modeling : DFT calculations predict transition states and energetics for cyclization steps .

Q. What approaches mitigate side reactions during piperazine-methylation?

  • Methodological Answer : Competing alkylation or oxidation can occur. Mitigation strategies:
  • Protecting groups : Temporarily block hydroxyl or amine groups during methylation .
  • Catalyst tuning : Use palladium or copper catalysts for selective cross-coupling .
  • Low-temperature reactions : Conduct steps at –20°C to suppress thermal degradation .

Q. How can pharmacokinetic properties be optimized through structural modification?

  • Methodological Answer :
  • Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability .
  • Prodrug design : Mask hydroxyl groups with acetyl or phosphate esters to improve bioavailability .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vivo ADME data .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Variations in cell lines, assay protocols, or compound purity often cause discrepancies. Solutions:
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays .
  • Batch validation : Re-synthesize and characterize the compound using identical methods .
  • Meta-analysis : Pool data from multiple studies to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.